Neodymium triiodate
Description
Context within Rare Earth Chemistry and Functional Materials Research
The unique electronic configurations of rare earth elements, including neodymium, make their compounds valuable in materials science. researchgate.netresearchgate.net These elements often exhibit interesting magnetic and fluorescent properties. rsc.org When combined with the iodate (B108269) anion (IO₃⁻), which possesses a stereochemically active lone pair of electrons, the resulting materials can display a range of functional properties. nsf.gov The iodate group's tendency to form non-centrosymmetric crystal structures is a key factor in producing materials with properties like second-harmonic generation (SHG), a crucial aspect of nonlinear optical (NLO) materials. nih.govbohrium.com
Research into rare earth iodates, such as neodymium triiodate, is driven by the potential for creating materials with applications in various technological fields. These materials are investigated for their nonlinear optical, pyroelectric, piezoelectric, and photocatalytic capabilities. rsc.orgnsf.govresearchgate.netresearchgate.netfrontiersin.org For instance, the introduction of rare earth ions into iodate crystal structures can lead to multifunctional materials that combine NLO properties with the characteristic luminescence of the lanthanide ion. rsc.org The development of new synthesis techniques, such as hydrothermal methods, has enabled the creation of novel rare earth iodates with complex structures and tailored properties for applications like laser technology and photocatalytic degradation of pollutants. researchgate.netrsc.orgnsf.gov
Historical Development of Neodymium Iodate Studies
The study of neodymium-containing compounds follows the discovery of the element itself by Austrian chemist Carl Auer von Welsbach in 1885. rsc.orgazom.com He successfully separated "didymium" into two new elements: neodymium and praseodymium. rsc.org However, the isolation of pure neodymium metal was not achieved until 1925. azom.com
Early systematic investigations into the properties of the broader family of rare earth iodates began in the mid-20th century. Foundational work in the 1970s focused on elucidating the fundamental structural and physical properties of these compounds. A significant publication in 1975 detailed the crystal structure of this compound monohydrate (Nd(IO₃)₃·H₂O). aip.org This study established that the compound crystallizes in the monoclinic P2₁ space group and exhibits pyroelectric properties. wikipedia.orgaip.org
Further research in the 1980s continued to build on this foundation. A 1985 study investigated the thermal and dielectric properties of a comprehensive series of rare earth iodates, including this compound. wikipedia.org This work characterized the decomposition pathways and phase transitions of the anhydrous forms, providing crucial data for understanding their thermal stability and behavior at different temperatures. researchgate.net These early studies were instrumental in establishing the basic scientific understanding of this compound, paving the way for future exploration of its potential applications.
Overview of Current Research Trajectories
Contemporary research on this compound and related rare earth iodates has shifted towards exploring their potential as advanced functional materials. Scientists are now focused on synthesizing novel compositions, controlling crystal structure, and characterizing properties relevant to specific technological applications.
One major research direction is in the field of nonlinear optics . The non-centrosymmetric nature of many iodate compounds makes them candidates for NLO applications, such as frequency conversion in lasers. rsc.org Recent studies have successfully synthesized new mixed-metal rare-earth iodates, including those containing neodymium, that exhibit strong second-harmonic generation (SHG) effects. researchgate.net For example, silver rare-earth iodates like AgNd(IO₃)₄ have been synthesized and shown to have NLO effects several times stronger than the benchmark material KDP (potassium dihydrogen phosphate). researchgate.net Research also extends to rare-earth iodate fluorides, which are being developed as multifunctional materials for lasers. researchgate.net
Another significant area of investigation is photocatalysis . A 2014 study demonstrated that several rare earth triiodates, including Nd(IO₃)₃, can function as novel photocatalysts. wikipedia.org These materials showed efficiency in the degradation of organic pollutants under UV light irradiation, opening up possibilities for their use in environmental remediation. wikipedia.orgrsc.orgiwaponline.com The photocatalytic activity is attributed to the unique electronic structure of the rare earth iodates. researchgate.netresearchgate.net
More recent research highlights the potential of rare earth iodates in radiation detection . A 2023 study on thulium iodate (Tm(IO₃)₃) single crystals demonstrated their utility for high-performance X-ray detection and imaging, suggesting a new class of materials for medical radiography. nih.gov This line of research, focusing on the wide bandgap and high resistivity of rare earth iodates, represents a promising new trajectory for the field. nih.gov Additionally, novel compounds containing both iodate (IO₃⁻) and the rare tetraoxoiodate(V) (IO₄³⁻) anion, such as Nd₂(IO₃)₃(IO₄), have been synthesized, offering new avenues for creating materials with unique luminescent properties. nsf.govacs.org
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | Nd(IO₃)₃ |
| Molar Mass | 668.95 g/mol wikipedia.org |
| Appearance | Purple solid wikipedia.org |
| Crystal System (Monohydrate) | Monoclinic wikipedia.org |
| Space Group (Monohydrate) | P2₁ wikipedia.org |
| Pyroelectric Coefficient (Monohydrate) | 2.2×10⁻⁵ C·m⁻²/K wikipedia.org |
Interactive Data Table: Synthesis of this compound
| Method | Reactants | Conditions | Reference |
|---|---|---|---|
| Hydrothermal | Neodymium(III) nitrate (B79036) and Iodic acid | Water, 230 °C | wikipedia.org |
| Hydrothermal | Neodymium(III) oxide and Iodic acid | Water, 230 °C | wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
14732-16-2 |
|---|---|
Molecular Formula |
I3NdO9-3 |
Molecular Weight |
668.95 g/mol |
IUPAC Name |
neodymium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Nd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI Key |
SEHRUTVBKBCDGC-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Nd+3] |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Nd+3] |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth of Neodymium Triiodate Systems
Hydrothermal Synthesis Techniques
Hydrothermal synthesis stands out as a prominent method for the crystallization of rare-earth iodates, offering a reliable pathway to obtaining high-quality single crystals. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave.
A notable and seemingly general route for producing rare-earth iodate (B108269) crystals involves the thermal decomposition of the corresponding rare-earth periodate (B1199274) under hydrothermal conditions. soton.ac.uk This method has been successfully applied to synthesize single crystals of various rare-earth iodates, such as those of Scandium (Sc), Yttrium (Y), Lanthanum (La), and Lutetium (Lu), typically in a short period. soton.ac.uk
Specifically for neodymium, a mild hydrothermal route has been employed to synthesize a novel mixed-anion compound, Nd₂(IO₃)₃(IO₄). nsf.gov In this process, neodymium(III) oxide (Nd₂O₃) and iodine pentoxide (I₂O₅) are used as reactants. The mixture is placed in a PTFE-lined autoclave and heated to 220°C for several days, followed by slow cooling. This procedure yields pure, purple crystals of Nd₂(IO₃)₃(IO₄). nsf.gov
Controlled Crystallization of Single Phases
The control over crystallization to yield single, pure phases is a critical aspect of synthesis. In the hydrothermal synthesis of rare-earth iodates, achieving phase purity often depends on precise control over reaction parameters. The method of decomposing periodates has been highlighted as a generic technique for producing rare-earth iodate crystals efficiently. soton.ac.uk For instance, the synthesis of compounds like Sc(IO₃)₃ and La(IO₃)₃·0.5H₂O via this route resulted in single-crystal products whose structures were confirmed by X-ray diffraction. soton.ac.uk
In the synthesis of Nd₂(IO₃)₃(IO₄), the formation of a single, pure phase was achieved through careful stoichiometric control of the starting materials and a programmed heating and cooling process. nsf.gov The resulting crystals were found to belong to the centrosymmetric orthorhombic space group Pbca, indicating a highly ordered and pure crystalline phase. nsf.gov The ability to control the crystallization process is essential, as it prevents the formation of unwanted byproducts or different polymorphic forms, ensuring the desired material properties.
Nanoparticle Fabrication Protocols
While specific protocols for the fabrication of neodymium triiodate nanoparticles are not extensively detailed in the cited literature, general principles of nanoparticle synthesis can be applied. Hydrothermal and solvothermal methods are widely used for the fabrication of various inorganic nanoparticles, including rare-earth oxides. nih.gov These techniques allow for control over particle size, morphology, and crystallinity by adjusting parameters such as precursor concentration, temperature, pressure, reaction time, and the use of surfactants or capping agents. For related materials like neodymium oxide (Nd₂O₃), hydrothermal methods have been used to form nanorods and other nanostructures. wikipedia.org It is plausible that similar protocols, involving the reaction of a neodymium salt and an iodate source under controlled hydrothermal conditions, could be adapted to produce this compound nanoparticles.
Parameters Governing Polymorphic Product Formation
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in iodate and triiodide compounds. mdpi.comamericanelements.com Different polymorphs can exhibit distinct physical and chemical properties. The formation of a specific polymorph is governed by thermodynamic and kinetic factors during the crystallization process. Key parameters include:
Temperature and Pressure: These are critical variables in hydrothermal synthesis that influence the stability of different crystalline phases.
Solvent System: The choice of solvent can affect the solubility of precursors and intermediates, influencing nucleation and growth pathways.
Presence of Additives: The introduction of other ions or molecules can direct the crystallization towards a specific polymorphic form.
While multiple polymorphic forms have been identified for various organoammonium triiodide salts, specific studies on the polymorphism of pure this compound are not prominent in the surveyed literature. mdpi.com However, the structural diversity found in other triiodides suggests that controlling synthetic conditions could potentially lead to different polymorphs of this compound.
Solution-Based and Soft-Chemical Routes
Solution-based synthesis encompasses a variety of techniques performed at or near ambient temperature, offering an alternative to high-temperature methods. These routes, often termed "soft-chemical," include co-precipitation and sol-gel processes. For neodymium(III) iodide (NdI₃), a related compound, preparation involves the reaction of neodymium(III) oxide with hydroiodic acid in solution to form a hydrated salt. wikipedia.org A similar aqueous solution reaction between a soluble neodymium salt (e.g., neodymium nitrate) and an iodate source (e.g., iodic acid or an alkali metal iodate) would be a straightforward method for precipitating this compound.
The synthesis of neodymium triiodide nonahydrate (NdI₃·9H₂O) has been achieved by dissolving neodymium carbonate in hydroiodic acid, followed by crystallization. iucr.org Although this pertains to the iodide, it demonstrates a typical aqueous solution-based approach that could be adapted for the iodate.
Doping Strategies for Enhanced Functionality
Doping involves the intentional introduction of impurity ions into a host crystal lattice to modify its properties. In the context of rare-earth compounds, doping is a powerful tool to introduce or enhance functionalities like luminescence. nih.govrp-photonics.com The similar ionic radii and chemistries of the lanthanides allow them to substitute for one another in a crystal lattice.
Heterovalent and Isovalent Lanthanide Substitution
Isovalent substitution, where the dopant ion has the same charge as the host ion it replaces, is a common strategy. The hydrothermal synthesis of Nd₂(IO₃)₃(IO₄) has been adapted to incorporate other luminescent lanthanide ions. nsf.gov By adding small quantities (e.g., 0.05 mmol) of europium(III) oxide (Eu₂O₃), dysprosium(III) oxide (Dy₂O₃), or terbium(IV) oxide (Tb₄O₇) to the reaction mixture alongside the neodymium and iodine precursors, doped samples were successfully synthesized. nsf.gov
This substitution of Nd³⁺ with other lanthanide ions like Eu³⁺, Dy³⁺, or Tb³⁺ imparts luminescence to the material. The resulting doped crystals exhibit the characteristic sharp emission bands associated with the 4f-4f electronic transitions of the dopant ions, demonstrating that the iodate host lattice can accommodate these substitutions to create functional optical materials. nsf.gov
Integration of Other Metal Cations
The incorporation of additional metal cations into the this compound crystal lattice introduces a higher level of complexity and functionality, enabling the formation of heterometallic or doped materials. These modifications are pursued to tailor the structural and physical properties of the resulting compounds. Methodologies for integrating other metal cations range from high-temperature solid-state reactions and flux growth to solution-based techniques like hydrothermal synthesis and co-precipitation.
Research into mixed-metal rare-earth iodates has demonstrated the feasibility of creating complex, multicomponent crystal structures. For instance, the hydrothermal synthesis of compounds like the alkali metal rare-earth iodate fluoride (B91410), Li₂Ce(IO₃)₄F₂, showcases a pathway to integrate different cations into an iodate framework. researchgate.net This method involves reacting sources of the different metal cations with an iodate source under high-temperature, high-pressure aqueous conditions. researchgate.net Such approaches suggest that similar heterometallic neodymium iodate compounds could be synthesized.
A direct example of cation integration in a neodymium iodate system is the hydrothermal synthesis of new rare-earth iodate-periodates, such as Nd₂(IO₃)₃(IO₄). nsf.gov In this process, neodymium oxide (Nd₂O₃) and iodic acid (HIO₃) are reacted in water within a sealed autoclave at 220°C. nsf.gov Critically, this method was successfully extended to create doped samples by including small amounts (0.05 mmol) of other rare-earth oxides like Eu₂O₃, Dy₂O₃, or Tb₄O₇ with the primary reactants. nsf.gov This demonstrates that the neodymium iodate lattice can host other rare-earth cations, which are introduced directly into the initial reaction mixture. nsf.gov
While not specific to iodates, studies on neodymium triiodide (NdI₃) reacting with Group 12 metal iodides (where the metals are Zinc, Cadmium, or Mercury) show the formation of heterometallic compounds. capes.gov.brnih.govacs.org These reactions result in either ionic or charge-neutral complexes, illustrating the capacity of neodymium halides to bond with other metals and form more complex structures. capes.gov.brnih.govacs.org This principle can be extended to this compound, where the introduction of other metal iodates during synthesis could lead to new mixed-metal phases.
Flux growth is another viable technique for integrating different cations. For example, crystals of NaNd(MoO₄)₂ have been grown by mixing Na₂CO₃, Nd₂O₃, and MoO₃ with an excess of a NaCl or NaBr flux and heating the mixture in a crucible. nih.govfrontiersin.org This method, which uses a molten salt as a solvent to facilitate crystallization, is often employed for growing complex oxide crystals and could be adapted for producing mixed-alkali-metal neodymium iodates. nih.govfrontiersin.org The flux not only serves as a crystallization medium but can also act as a reactant, with its cations becoming incorporated into the final crystal structure. nih.govfrontiersin.org
Simple aqueous precipitation is a common method for producing simple iodates, such as lanthanum(III) iodate, by reacting a soluble La³⁺ salt with potassium iodate. wikipedia.org This approach could potentially be adapted to synthesize mixed-cation systems by using a solution containing both neodymium ions and the desired secondary metal cations, followed by precipitation with an iodate source.
The specific choice of the secondary metal cation and the synthesis method significantly influences the resulting crystal structure and properties. The integration can occur through several mechanisms:
Doping: A small amount of a guest cation is substitutionally incorporated into the host this compound lattice. This is exemplified by the doping of Nd₂(IO₃)₃(IO₄) with other rare earths. nsf.gov
Solid Solution Formation: Two or more cations with similar ionic radii and charge can substitute for each other over a wide compositional range, forming a continuous solid solution.
New Compound Formation: The cations arrange in an ordered manner to form a distinct new crystal structure with a specific stoichiometry, such as in the case of Li₂Ce(IO₃)₄F₂. researchgate.net
The table below summarizes findings from research on the integration of various cations into neodymium-containing compounds, highlighting the methods used and the resulting products.
| Host Compound System | Integrated Cation(s) | Synthesis Method | Resulting Product | Reference(s) |
| Neodymium Iodate-Periodate | Europium (Eu³⁺), Dysprosium (Dy³⁺), Terbium (Tb³⁺) | Hydrothermal | Doped Nd₂(IO₃)₃(IO₄) crystals | nsf.gov |
| Neodymium Triiodide (NdI₃) | Zinc (Zn²⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺) | Solution Reaction | Heterometallic complexes, e.g., {[(THF)₅NdI₂][MI₃THF]} | capes.gov.brnih.govacs.org |
| Neodymium Molybdate | Sodium (Na⁺) | Flux Growth | NaNd(MoO₄)₂ crystals | nih.govfrontiersin.org |
These examples underscore the chemical versatility of neodymium and the potential for creating a wide array of complex iodate materials through the strategic integration of other metal cations.
Crystallographic and Supramolecular Architecture of Neodymium Triiodate Compounds
Polymorphism and Anhydrous/Hydrated Phase Investigations
Several neodymium compounds, and more broadly, rare-earth iodates, have been found to crystallize in the monoclinic system. The space groups P2₁ and P2₁/n are commonly observed. ntu.ac.ukresearchgate.net For instance, some triiodide salts have been reported to adopt the P2₁/c space group, a variant of P2₁/n. mdpi.com The crystal structure of certain compounds in the P2₁/n space group reveals a monoclinic system where the arrangement of atoms leads to specific packing and intermolecular interactions. ntu.ac.ukresearchgate.netkent.ac.uk The structural parameters, including unit cell dimensions and bond angles, are determined through techniques like single-crystal X-ray diffraction.
Table 1: Example Crystallographic Data for a Monoclinic System
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.5430(2) |
| b (Å) | 16.3848(3) |
| c (Å) | 16.6552(3) |
| β (°) | 102.5943(19) |
| Volume (ų) | 3606.86(12) |
The orthorhombic crystal system is another significant structural form for iodate (B108269) compounds. The Pbca space group has been identified in the crystal structures of various compounds, indicating a specific arrangement of atoms with three unequal axes at right angles. semanticscholar.orgresearchgate.netmaterialsproject.orgscience.gov For example, some triiodide salts are known to have polymorphs that crystallize in the Pbca space group. mdpi.com The structural analysis of compounds in this system provides insights into the three-dimensional arrangement of the ions and any resulting supramolecular features. semanticscholar.orgmaterialsproject.org
Neodymium triiodate and related compounds can form complex architectures beyond simple ionic packing. These include two-dimensional (2D) layered structures and three-dimensional (3D) frameworks. nih.govansto.gov.aursc.orgresearchgate.net In 2D layered structures, strong bonds exist within a plane, while weaker forces, such as van der Waals interactions, hold the layers together. researchgate.netacs.orgresearchgate.netmdpi.comosti.gov This can lead to anisotropic properties.
Three-dimensional frameworks are more complex, with the neodymium and iodate ions forming an extended network. nih.govansto.gov.aursc.orgresearchgate.net These frameworks can be built from the interconnection of neodymium coordination polyhedra through bridging iodate groups. researchgate.net The resulting structures can sometimes contain channels or cavities that may host guest molecules, such as water. ansto.gov.aursc.org The formation of these architectures is influenced by factors like the coordination number of the neodymium ion and the bridging modes of the iodate anion. ansto.gov.au
Powder X-ray Diffraction for Phase Purity and Structural Refinement
Powder X-ray diffraction (PXRD) is a complementary and crucial technique used to analyze this compound compounds. ncl.ac.uklibretexts.orgscribd.comiza-structure.org While single-crystal XRD provides the structure of a single crystal, PXRD is used to assess the bulk sample, ensuring its phase purity. ncl.ac.ukscribd.com By comparing the experimental PXRD pattern of a synthesized sample with a pattern simulated from single-crystal data, one can confirm that the bulk material consists of a single, pure phase. ncl.ac.ukscribd.com
Furthermore, PXRD data can be used for structural refinement. ncl.ac.uk This process involves adjusting the atomic positions and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. This is particularly useful when single crystals of sufficient quality for SC-XRD are not available. The LeBail fitting method is one such refinement technique that can be used to refine unit cell parameters from powder data. ncl.ac.uk
Neodymium Coordination Polyhedra and Their Distortions
In its compounds, the neodymium(III) ion typically exhibits high coordination numbers, commonly 8 or 9, but can be as high as 10. nih.govansto.gov.au This leads to the formation of various coordination polyhedra around the Nd³⁺ center. The specific geometry of the polyhedron is determined by the number and arrangement of the coordinating atoms, which are typically oxygen atoms from the iodate groups and, in the case of hydrated phases, water molecules. nih.govansto.gov.au
Common coordination geometries for neodymium include the distorted tricapped trigonal prism and the bicapped square antiprism. nih.gov The ideal geometries of these polyhedra are often distorted in the actual crystal structure due to the constraints of crystal packing and the nature of the ligands. nih.govescholarship.org These distortions from ideal symmetry are a key feature of the crystal chemistry of neodymium and other lanthanide elements. The analysis of these coordination polyhedra and their distortions is fundamental to understanding the structural chemistry and bonding in this compound compounds.
Analysis of Nd-O Bond Distances and Angles
The coordination environment of the neodymium(III) ion is central to the compound's structure. In Nd(IO₃)₃, the Nd³⁺ cation is bonded to nine oxygen atoms from the surrounding iodate groups. materialsproject.org The interaction between the neodymium and oxygen atoms is characterized by a range of bond lengths, indicating a somewhat irregular coordination sphere. This variability is typical for large lanthanide ions.
The Nd-O bond distances in Nd(IO₃)₃ span a significant range, as detailed in the table below. This spread in distances highlights the distorted nature of the coordination polyhedron around the neodymium ion. In a related compound, Nd₂(IO₃)₃(IO₄), the neodymium cations exist in two different coordination environments, with coordination numbers of 9 and 10, and exhibit a similar range of Nd-O bond distances from 2.411(4) Å to 2.767(4) Å. nsf.gov
Table 1: Nd-O Bond Distances in this compound Compounds
| Compound | Coordination Number of Nd³⁺ | Nd-O Bond Distance Range (Å) | Source |
|---|---|---|---|
| Nd(IO₃)₃ | 9 | 2.34 - 2.93 | materialsproject.org |
Distorted Bicapped Trigonal Prismatic Environments
While the bicapped trigonal prism is a common eight-coordinate geometry for lanthanide ions, including neodymium in some compounds like neodymium(III) bromide, the situation in this compound is different due to its higher coordination number. nih.govwebelements.comwikipedia.org In Nd(IO₃)₃, the Nd³⁺ ion is nine-coordinate. materialsproject.org This nine-coordination geometry can often be described as a distorted tricapped trigonal prism. In the more complex structure of Nd₂(IO₃)₃(IO₄), the neodymium ions are found in even higher and more irregular coordination environments of nine and ten. nsf.gov This high coordination number is accommodated by the flexible linking capabilities of the iodate anions, which bridge the metal centers to form a stable three-dimensional network.
Iodate Anion Conformational Analysis and Connectivity
The iodate anion (IO₃⁻) is not merely a charge-balancing species but a critical structural building block whose geometry and connectivity dictate the architecture of the entire compound.
IO₃⁻ Pyramidal Geometry and Linkages
The IO₃⁻ anion consistently adopts a trigonal pyramidal geometry. researchgate.netacs.org This shape is a direct consequence of the stereochemically active lone pair of electrons on the pentavalent iodine atom (I⁵⁺). researchgate.netuv.es The three oxygen atoms form the base of the pyramid, with the iodine atom at the apex. This inherent acentric, or polar, shape of the IO₃⁻ group is a fundamental reason why many metal iodates crystallize in non-centrosymmetric space groups, a prerequisite for properties like second-harmonic generation (SHG). researchgate.netwikipedia.org
In the crystal lattice, these iodate pyramids link the neodymium coordination polyhedra, acting as bridging ligands to construct the robust 3D framework. The I-O bonds within the pyramid are covalent and strong, while the framework is also stabilized by weaker, longer-range I···O interactions with oxygen atoms of neighboring iodate groups. uv.es
Table 2: I-O Bond Distances in Iodate Groups of Neodymium and Related Iodates
| Compound | Bond Type | I-O Bond Distance Range (Å) | Source |
|---|---|---|---|
| Nd(IO₃)₃ | Covalent | 1.87 - 2.12 | materialsproject.org |
| Interaction | 2.56 - 2.61 | materialsproject.org | |
| La₂(IO₃)₃(IO₄) | Covalent | 1.779(4) - 1.828(4) | nsf.gov |
Presence and Role of Tetraoxoiodate(V) [IO₄]³⁻ Units
While the simple Nd(IO₃)₃ compound is well-established, further research into the neodymium-iodate system has revealed more complex structures. A notable example is Nd₂(IO₃)₃(IO₄), synthesized via hydrothermal methods. nsf.govacs.org This compound crystallizes in a unique structure type that incorporates not only the standard trigonal pyramidal [IO₃]⁻ anions but also the rare tetraoxoiodate(V) anion, [IO₄]³⁻. nsf.gov
Unlike the more common periodate (B1199274) anion [IO₄]⁻, where iodine is in the +7 oxidation state, the [IO₄]³⁻ anion contains iodine in the +5 state, meaning it also possesses a stereochemically active lone pair. nsf.govacs.org In the Nd₂(IO₃)₃(IO₄) structure, these [IO₄]³⁻ units are described as having a seesaw coordination environment. nsf.gov The role of these units is purely structural; they act as isolated linkers, alongside the [IO₃]⁻ pyramids, connecting the NdO₉ and NdO₁₀ polyhedra to form a complex three-dimensional framework. nsf.gov Their presence demonstrates the rich structural chemistry that the iodate system can exhibit. nsf.gov
Stereochemical Activity of Iodine Lone Electron Pairs in Structural Formation
The presence of a stereochemically active lone pair of electrons on the I⁵⁺ cation is arguably the most critical factor influencing the structural chemistry of iodates. researchgate.netuv.es This lone pair, as predicted by VSEPR theory, occupies space in the coordination sphere of the iodine atom, forcing the three bonded oxygen atoms into a pyramidal arrangement in the [IO₃]⁻ anion. researchgate.netmdpi.com
High-Pressure Induced Structural Reorganizations and Phase Transitions
While no specific high-pressure studies on this compound have been published, research on analogous metal iodates provides insight into its likely behavior under compression. Studies on compounds such as Fe(IO₃)₃ and Mg(IO₃)₂ show that iodates undergo significant structural changes at high pressure. upv.esacs.orgupv.es
A common theme is the occurrence of pressure-induced phase transitions. acs.orgupv.escsic.es These transitions are often driven by changes in the coordination environment of the iodine atom. Under compression, the weaker, long-range I···O interactions between adjacent iodate units can shorten and strengthen, effectively increasing the coordination number of iodine from three to six or more. upv.esupv.es This change is facilitated by a decrease in the stereochemical activity of the iodine lone electron pair, which is "squeezed" by the increasing pressure, allowing for a more symmetric coordination environment. upv.esacs.org This can lead to unusual phenomena, such as the softening (decrease in frequency) of certain vibrational modes under compression, as the primary I-O covalent bonds lengthen to accommodate the formation of new, shorter I···O bonds. acs.orgupv.es It is therefore expected that Nd(IO₃)₃ would also exhibit one or more phase transitions and a similar increase in iodine-oxygen coordination under sufficient pressure.
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | Formula | PubChem CID |
|---|---|---|
| This compound | Nd(IO₃)₃ | 21149363 wikipedia.org |
| Neodymium(III) Oxide | Nd₂O₃ | 159393 |
| Neodymium(III) Nitrate (B79036) | Nd(NO₃)₃ | 159491 |
| Neodymium(III) Bromide | NdBr₃ | 83564 |
| Iodate (anion) | IO₃⁻ | 84927 researchgate.net |
Advanced Spectroscopic Characterization of Neodymium Triiodate Materials
Luminescence Spectroscopy of Nd³⁺ Emissions
Luminescence spectroscopy is a powerful tool for probing the electronic energy levels of the Nd³⁺ ion within the neodymium triiodate host matrix. The emission spectrum provides insights into the coordination environment, energy transfer processes, and non-radiative decay mechanisms.
The near-infrared (NIR) luminescence of Nd³⁺ originates from intra-configurational electronic transitions within the 4f³ shell. These transitions are formally forbidden by the Laporte parity selection rule but become partially allowed through the mixing of 4f orbitals with opposite-parity orbitals (e.g., 5d) or charge-transfer states, induced by the local crystal field of the iodate (B108269) ligands. This results in characteristically narrow emission bands. wikipedia.org
The most prominent emission bands arise from the ⁴F₃/₂ excited state to lower-lying levels of the ⁴Iⱼ manifold. wikipedia.orgwikipedia.org The primary transitions observed are:
⁴F₃/₂ → ⁴I₉/₂: Typically observed around 860-900 nm.
⁴F₃/₂ → ⁴I₁₁/₂: A strong emission usually found around 1060 nm, which is the basis for many Nd³⁺-based lasers. wikipedia.org
⁴F₃/₂ → ⁴I₁₃/₂: Occurring at approximately 1350 nm. wikipedia.org
In some host materials with low phonon energies, weaker emissions from higher excited states, such as ⁴F₅/₂ and ²H₉/₂, can also be detected. wikipedia.org
Table 1: Key Luminescence Transitions of Nd³⁺ in Host Materials
| Transition | Approximate Wavelength (nm) |
| ⁴F₃/₂ → ⁴I₉/₂ | 860 - 900 |
| ⁴F₃/₂ → ⁴I₁₁/₂ | 1050 - 1080 |
| ⁴F₃/₂ → ⁴I₁₃/₂ | 1330 - 1350 |
This table provides generalized data for Nd³⁺ in various hosts; specific peak positions in this compound may vary.
The sharpness of the Nd³⁺ emission bands is an indicator of the homogeneity of the crystal field environment around the ion. In a well-ordered crystalline material like this compound is expected to be, the Nd³⁺ ions occupy similar crystallographic sites, leading to sharp, well-resolved emission lines, particularly at low temperatures. wikipedia.org Conversely, structural disorder or the presence of multiple sites would lead to inhomogeneous broadening of the spectral bands.
The luminescence lifetime (τ) of the ⁴F₃/₂ excited state is a critical parameter that reflects the efficiency of the emission process. It is determined by the sum of radiative and non-radiative decay rates. Non-radiative decay is often dominated by multiphonon relaxation, where the electronic energy is dissipated by coupling to the vibrational modes of the host material. The high-frequency vibrations of the iodate (IO₃⁻) anion can provide an efficient pathway for non-radiative decay, potentially leading to shorter lifetimes compared to hosts with lower phonon energies like chlorides or fluorides. wikipedia.org However, neodymium complexes can exhibit lifetimes ranging from microseconds to hundreds ofmicroseconds depending on the specific coordination environment and the presence of quenching species. nih.govnih.gov
The Nd³⁺ ions in this compound can be excited through several mechanisms. Direct excitation involves pumping into one of the characteristic absorption bands of the Nd³⁺ ion, such as the transitions to the ⁴F₅/₂, ²H₉/₂ levels around 800 nm or the ⁴G₅/₂, ²G₇/₂ levels around 580 nm. Following excitation, the ion rapidly relaxes non-radiatively to the metastable ⁴F₃/₂ level, from which luminescence occurs. wikipedia.org
Energy transfer dynamics are also crucial, especially in doped materials. In systems where Nd³⁺ is a co-dopant, it can act as a sensitizer (B1316253) or an activator. For instance, in lanthanide-doped iodate materials like La(IO₃)₃, energy can be transferred from a sensitizer ion (like Yb³⁺) to Nd³⁺ or from an excited Nd³⁺ ion to a nearby activator ion. fishersci.no The efficiency of this transfer depends on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between the ions. Non-radiative energy transfer processes, such as cross-relaxation between adjacent Nd³⁺ ions, can become significant at higher concentrations, leading to luminescence quenching.
Vibronic coupling refers to the interaction between the electronic states of the Nd³⁺ ion and the vibrational modes (phonons) of the surrounding iodate lattice. nih.gov This coupling provides a mechanism for simultaneous electronic and vibrational transitions, which manifest as weak satellite peaks, known as vibronic sidebands, accompanying the main purely electronic (zero-phonon) transition lines in the emission spectrum. wikipedia.org
The analysis of these vibronic sidebands is valuable as it provides information on the energies of the vibrational modes coupled to the electronic transition and the strength of the electron-phonon interaction. americanelements.com In lanthanide compounds, vibronic coupling is typically weak but can be clearly observed in high-resolution spectra at low temperatures. fishersci.no The presence and intensity of these sidebands are influenced by the symmetry of the Nd³⁺ site and the nature of the covalent interaction between the neodymium ion and the iodate ligands. wikipedia.orgamericanelements.com
Plasmon-enhanced luminescence is a phenomenon where the emission intensity of a luminophore, such as the Nd³⁺ ion, is significantly increased by coupling with the localized surface plasmons of nearby metallic nanostructures, typically gold or silver. americanelements.comfishersci.no This enhancement arises from two primary effects:
Local Field Enhancement: The plasmonic nanostructure concentrates the incident electromagnetic field, leading to a higher excitation rate of the Nd³⁺ ion. fishersci.no
Increased Radiative Decay Rate: The plasmon resonance can create new, more efficient pathways for the ion to return to the ground state, increasing the quantum yield of the emission. nih.gov
While specific studies on plasmon-enhanced this compound are not prevalent, research on analogous systems, such as AuNR@Nd₂O₃ yolk/shell composites, has demonstrated enhancement factors of over four times for the NIR emission of Nd³⁺. americanelements.com For effective enhancement, the plasmon resonance wavelength of the metallic nanostructure should overlap with either the excitation or emission wavelength of the Nd³⁺ ion. fishersci.no This technique offers a promising route to amplify the relatively weak f-f transitions in neodymium-based materials.
Vibrational Spectroscopy: Infrared and Raman Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a material. In this compound, these techniques can identify the characteristic vibrations of the iodate (IO₃⁻) anion and probe how these vibrations are affected by coordination to the Nd³⁺ cation.
The free iodate ion has a trigonal pyramidal structure (C₃ᵥ symmetry) and exhibits four fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy.
Table 2: Fundamental Vibrational Modes of the Iodate Ion (IO₃⁻)
| Mode | Vibration Type | Typical Wavenumber (cm⁻¹) |
| ν₁ (A₁) | Symmetric stretch | 750 - 800 |
| ν₂ (A₁) | Symmetric bend (umbrella) | ~360 |
| ν₃ (E) | Asymmetric stretch | 720 - 780 |
| ν₄ (E) | Asymmetric bend | ~320 |
Data compiled from various sources on metal iodates.
In the solid-state structure of this compound, several factors will influence the observed spectra:
Site Symmetry: The symmetry of the crystallographic site occupied by the iodate ion may be lower than C₃ᵥ, which can cause the degenerate E modes (ν₃ and ν₄) to split into multiple distinct bands.
Coordination Effects: The coordination of the oxygen atoms of the iodate ion to the Nd³⁺ cation will perturb the I-O bonds. This typically leads to shifts in the stretching and bending frequencies compared to the free ion.
Lattice Modes: In the low-frequency region of the Raman and Far-IR spectra (typically below 300 cm⁻¹), vibrations corresponding to the motion of the Nd³⁺ cation within the crystal lattice (Nd-O stretching modes) and other external lattice vibrations would be observed. nih.gov
Analysis of the IR and Raman spectra of this compound can thus provide valuable structural information about the coordination environment of the metal ion and the symmetry of the crystal lattice.
Assignment of IO3− and Other Vibrational Modes
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and probing the local structure of this compound. The vibrational spectra of metal iodates are typically dominated by the internal modes of the pyramidal iodate ion (IO₃⁻). nih.govresearchgate.net These spectra can generally be divided into distinct regions corresponding to different types of vibrations.
The high-frequency region, typically observed between 700 and 840 cm⁻¹, is assigned to the symmetric and asymmetric stretching modes of the I-O bonds within the IO₃⁻ polyhedra. nih.govresearchgate.netacs.org For instance, in sodium iodate (NaIO₃), Raman spectroscopy identifies the symmetric stretching motion (ν₁) around 785-789 cm⁻¹ and the antisymmetric stretching motion (ν₃) near 800-808 cm⁻¹. osti.gov Similarly, for α-La(IO₃)₃, a compound structurally related to this compound, absorption bands in the 729–828 cm⁻¹ range are attributed to these I-O stretching modes. nih.gov The bending modes of the IO₃⁻ unit are found at lower frequencies. acs.org
In more complex structures, the presence of crystallographically distinct iodate anions can lead to the appearance of multiple, well-resolved bands in the stretching region. acs.orgacs.org For example, in americium triiodate, Am(IO₃)₃, which contains three unique iodate groups, three strong and distinct Raman bands are observed, corresponding to the symmetric I-O stretching mode of each type of iodate anion. acs.orgacs.org This indicates a lack of significant interionic vibrational coupling between the stretching modes of adjacent IO₃⁻ groups. acs.orgacs.org Lower frequency modes involve the movement of the rigid IO₃⁻ unit relative to the neodymium cations. nih.gov
Table 1: Typical Vibrational Mode Assignments for Metal Iodates This table is generated based on data from analogous metal iodate compounds.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description | Source(s) |
|---|---|---|---|
| ν₁ (A₁) | 729 - 790 | Symmetric I-O Stretch | nih.govresearchgate.netosti.gov |
| ν₃ (E) | 730 - 840 | Asymmetric I-O Stretch | nih.govacs.orgosti.gov |
| ν₂ (A₁) | 300 - 450 | Symmetric O-I-O Bend (Deformation) | acs.org |
| ν₄ (E) | ~300 | Asymmetric O-I-O Bend (Deformation) | acs.org |
| Lattice Modes | < 300 | External modes involving Nd³⁺ and IO₃⁻ units | nih.gov |
Correlation with Crystal Structure and Bonding
The features of the vibrational spectra of this compound are directly correlated with its crystal structure, including the coordination environment of the iodine atoms and the nature of the Nd-O and I-O bonds. The crystal structure of lanthanide triiodates often consists of LnOₓ polyhedra connected by isolated, asymmetric IO₃⁻ groups. nih.gov In these structures, the I-O bonds are significantly shorter and stronger than the Ln-O bonds. nih.gov This distinction allows for the interpretation of the spectra in terms of high-frequency internal modes of the IO₃⁻ group and lower-frequency external modes involving the entire Nd-O-I framework. nih.gov
The symmetry of the iodate ion in the crystal lattice dictates the activity and degeneracy of its vibrational modes. In a pyramidal IO₃⁻ ion with C₃ᵥ symmetry, the symmetric stretch (ν₁) and asymmetric stretch (ν₃) are expected. acs.org However, in many crystalline solids, the site symmetry is lower than C₃ᵥ, causing the degenerate modes to split and leading to more complex spectra. acs.org The number of observed IR and Raman bands can often be directly related to the number of crystallographically non-equivalent iodate ions in the unit cell. acs.orgacs.org
Furthermore, the precise frequencies of the I-O stretching modes are sensitive to the I-O bond lengths and the extent of interaction with the neodymium cation. Stronger Nd³⁺---O-I interactions can withdraw electron density from the I-O bonds, weakening them and shifting the stretching frequencies. The bonding arrangement in Am(IO₃)₃, where iodate anions bridge americium centers in bidentate and tridentate fashions, illustrates how different coordination environments for the IO₃⁻ groups result in distinct vibrational signatures. acs.orgacs.org
Pressure-Dependent Vibrational Behavior
High-pressure vibrational spectroscopy provides insights into the structural stability and phase transitions of this compound. Applying pressure to metal iodates can induce significant changes in their vibrational spectra, including frequency shifts, peak splitting, and the appearance of new modes. researchgate.net Generally, vibrational modes harden (shift to higher frequencies) with increasing pressure due to the compression and strengthening of bonds. psu.edu
However, anomalous behavior, such as mode softening (a shift to lower frequencies), can also occur and often signals a pressure-induced phase transition or a change in bonding mechanism. researchgate.netuv.es In studies of analogous compounds like Mg(IO₃)₂, the softening of several Raman modes under compression is attributed to the lengthening of I-O bonds within the original IO₃⁻ pyramids. researchgate.net This bond lengthening is a consequence of the gradual formation of new, additional bonds between iodine and oxygen atoms of neighboring iodate units, which increases the iodine coordination number. researchgate.net This phenomenon is facilitated by the presence of the lone electron pair on the iodine atom. researchgate.netarxiv.org
The appearance of new Raman or infrared modes at specific pressures is a clear indicator of a structural phase transition. researchgate.net For example, in Mg(IO₃)₂, new Raman modes appear at 7.7 GPa, supporting a phase transition from a monoclinic to a trigonal structure. researchgate.net Such pressure-induced transitions are a known phenomenon in the broader family of metal iodates. uv.es
Electronic Absorption Spectroscopy for Electronic Structure Elucidation
Determination of Optical Transition Energies
Electronic absorption spectroscopy in the ultraviolet, visible, and near-infrared (UV-Vis-NIR) regions is used to probe the electronic structure of the Nd³⁺ ion in the this compound matrix. The absorption spectrum is characterized by a series of relatively sharp, low-intensity bands corresponding to parity-forbidden f-f electronic transitions within the 4f shell of the Nd³⁺ ion. chemrxiv.orgrroij.com These transitions are made partially allowed by the mixing of opposite-parity electronic states (e.g., 4fⁿ⁻¹5d) into the 4fⁿ configuration, facilitated by the asymmetric crystal field of the host lattice. wikipedia.org
The spectrum of Nd³⁺ features multiple absorption bands corresponding to transitions from the ⁴I₉/₂ ground state to various excited state multiplets. chemrxiv.orgosti.gov High-resolution spectroscopy, particularly at low temperatures, can resolve the splitting of these electronic levels caused by the crystal field, providing detailed information about the local site symmetry of the Nd³⁺ ion. chemrxiv.orgnih.gov
The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of these f-f transitions. wikipedia.orgiaea.org By fitting the experimental oscillator strengths of the absorption bands to the theory, a set of three phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) can be determined. iaea.orgscience.gov These parameters provide information about the symmetry of the Nd³⁺ site and the nature of the covalent bonding between the neodymium ion and the surrounding oxygen ligands from the iodate groups. nih.govscispace.com
Table 2: Prominent f-f Absorption Transitions for Nd³⁺ This table lists common transitions observed for the Nd³⁺ ion in various hosts.
| Transition from ⁴I₉/₂ to Excited State | Approximate Wavelength (nm) | Approximate Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| ⁴F₃/₂ | 860 - 890 | 11,630 - 11,235 | chemrxiv.org |
| ⁴F₅/₂, ²H₉/₂ | 790 - 820 | 12,660 - 12,200 | osti.gov |
| ⁴F₇/₂, ⁴S₃/₂ | 730 - 760 | 13,700 - 13,160 | osti.gov |
| ⁴F₉/₂ | 680 - 690 | 14,700 - 14,500 | chemrxiv.org |
| ²G₇/₂, ⁴G₅/₂ | 570 - 595 | 17,540 - 16,800 | osti.gov |
| ²K₁₃/₂, ⁴G₇/₂, ⁴G₉/₂ | 510 - 540 | 19,600 - 18,520 | osti.gov |
Identification of Charge Transfer Bands
In addition to the f-f transitions, the electronic spectrum of this compound is expected to exhibit highly intense charge transfer (CT) bands, typically in the UV region. unigoa.ac.inlibretexts.org These absorptions are selection-rule allowed and therefore have molar extinction coefficients that are orders of magnitude larger than those of the forbidden f-f transitions. libretexts.org A charge transfer transition can be viewed as an internal redox process. libretexts.org In the case of Nd(IO₃)₃, the most likely CT transition is a ligand-to-metal charge transfer (LMCT), where an electron is excited from an orbital primarily located on the iodate ligand (specifically, the oxygen atoms) to an empty or partially filled orbital on the neodymium metal center. libretexts.org
These LMCT bands define the fundamental absorption edge of the material and thus determine its optical band gap. nsf.gov For a related compound, Nd₂(IO₃)₃(IO₄), the optical band gap was estimated to be 3.4 eV, corresponding to a wavelength of approximately 365 nm. nsf.gov This suggests that the onset of strong LMCT absorption for neodymium iodate materials occurs in the near-UV range. The energy of the CT band is related to the oxidizing power of the metal ion and the reducing power of the ligand. unigoa.ac.in
Elemental and Chemical State Analysis by Advanced X-ray Spectroscopies
Advanced X-ray spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), are employed for the elemental and chemical state analysis of this compound.
XPS is a surface-sensitive technique that provides quantitative elemental composition and information about the oxidation states and chemical environment of the constituent elements. By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. For Nd(IO₃)₃, XPS can confirm the presence of Neodymium, Iodine, and Oxygen. Analysis of the Nd 3d, I 3d, and O 1s core-level spectra can verify the Nd³⁺ and I⁵⁺ oxidation states. conicet.gov.ar Studies on related Nd-containing materials have shown that XPS can distinguish between metallic and oxidized neodymium states. conicet.gov.ar
X-ray Absorption Near Edge Structure (XANES), a part of XAS, provides detailed information about the electronic structure and local coordination geometry of the absorbing atom. By tuning the X-ray energy across an absorption edge (e.g., the Nd L₃-edge or the I L₁-edge), transitions from core levels to unoccupied states are probed. The Nd L₃-edge XANES spectra, for instance, probe dipolar transitions from 2p orbitals to unoccupied 5d states, revealing information about the valence state and coordination environment of the neodymium atoms. conicet.gov.ar Similarly, O K-edge XANES spectra probe transitions into unoccupied O 2p states, providing insight into the degree of covalent mixing between oxygen p-orbitals and metal d-orbitals. researchgate.net These techniques are powerful for corroborating the structural and bonding information obtained from other spectroscopic and diffraction methods. mdpi.com
Nonlinear Optical Phenomena and Applications in Neodymium Triiodate Materials
Second Harmonic Generation (SHG) Efficiency and Origin
Second-harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined", and generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons. The efficiency of this process in materials like neodymium triiodate is critically dependent on their fundamental crystal structure and the nature of their chemical bonds.
A fundamental prerequisite for a material to exhibit second-harmonic generation is a non-centrosymmetric (NCS) crystal structure. rp-photonics.com In a centrosymmetric crystal, where an inversion center exists, the second-order nonlinear susceptibility is required by symmetry to be zero, thus prohibiting the SHG effect. rp-photonics.com The generation of SHG is observed only in materials with a polar or acentric crystal structure. rp-photonics.comacs.org
Iodate-based materials are a promising class of SHG compounds precisely because they frequently crystallize in non-centrosymmetric space groups. researchgate.net This tendency is rooted in the inherent acentric pyramidal shape of the iodate (B108269) (IO₃)⁻ anion. researchgate.net The I⁵⁺ ion in the iodate group possesses a stereochemically active lone pair of electrons, which leads to a polar distribution of electron density and an essential dipole moment. researchgate.netwikipedia.org The arrangement of these polar iodate groups within the crystal lattice often results in the formation of a macroscopic polar structure, which is the primary requirement for a strong SHG response. wikipedia.org Therefore, the presence of the [IO₃]⁻ group itself is a primary driver for achieving the necessary acentricity.
The primary origin of optical nonlinearity in metal iodates is the [IO₃]⁻ anionic group. researchgate.net The I⁵⁺ ion features a stereochemically active lone pair of electrons, which distorts the coordination polyhedron and creates a polar distribution of electron density. researchgate.netwikipedia.org This inherent asymmetry and polarity result in a significant molecular hyperpolarizability.
Phase-matching is achieved by compensating for the material's natural chromatic dispersion, where the refractive index varies with wavelength. In birefringent materials, which have different refractive indices for different polarizations of light, this compensation is possible. A high-performance NLO material should possess appropriate birefringence to achieve phase-matching. researchgate.net For instance, a new tin iodate fluoride (B91410), Sn(IO₃)₂F₂, was found to be a phase-matchable NLO crystal, a critical property for practical applications. acs.org Techniques like quasi-phase-matching (QPM), which involves creating a periodic reversal of the domain orientation in a crystal, are also used to achieve efficient frequency conversion. scispace.com
Third-Order Optical Nonlinearities and Related Processes
Third-order nonlinear optical processes, governed by the third-order susceptibility χ⁽³⁾, include phenomena such as the nonlinear refractive index (n₂) and two-photon absorption (TPA). acs.orgscispace.com TPA is a process where a material simultaneously absorbs two photons, allowing for electronic transitions to an excited state using light with energy below the material's bandgap. aip.orgacs.org The nonlinear refractive index describes the change in a material's refractive index with the intensity of the incident light. scispace.comresearchgate.net
While specific studies on the third-order nonlinearities of this compound are not widely reported, research on related materials provides insight. Two-photon absorption has been observed in various rare-earth complexes. researchgate.net Materials doped with rare-earth ions like neodymium are used in fiber lasers, which are key tools for investigating 2PA phenomena. frontiersin.org The study of TPA is significant for applications such as up-conversion lasing and 3D microfabrication. Research on other iodates has noted that two-photon absorption can be a limiting factor for some applications. researchgate.net The Z-scan technique is a common method for measuring both the nonlinear refractive index and the TPA coefficient of materials. acs.org
Design Principles for Novel Nonlinear Optical Iodates
The search for new, high-performance nonlinear optical materials is guided by several design principles. A primary strategy involves the rational combination of different asymmetric or polar structural units to encourage the formation of a non-centrosymmetric (NCS) crystal structure. researchgate.net
Key principles in the design of novel NLO iodates include:
Utilizing the Iodate Anion: The [IO₃]⁻ group, with its stereochemically active lone pair, is a foundational NLO-active building block that inherently promotes acentric structures. researchgate.netwikipedia.org
Introducing Other Asymmetric Units: The SHG effect can be enhanced by combining iodate anions with other polarizable units. These include d⁰ transition-metal cations (like Nb⁵⁺, V⁵⁺), other stereochemically active lone pair cations (like Pb²⁺, Bi³⁺), or polarizable d¹⁰ metal cations. researchgate.net The proper alignment of polarizations from these different units is crucial for a large macroscopic SHG response. researchgate.net
Chemical Substitution: A powerful approach is to start with a known centrosymmetric (CS) structure and induce a transformation to an NCS structure through targeted chemical substitution. acs.org For example, the transformation of the centrosymmetric Sn(IO₃)₄ into the non-centrosymmetric Sn(IO₃)₂F₂ by replacing two iodate groups with fluoride anions successfully created a new SHG-active material. acs.org
First-Principles Calculations: Computational methods, such as first-principles calculations, are increasingly used to predict the NLO properties of hypothetical materials before synthesis, accelerating the discovery of new candidates. acs.orgrsc.org
Evaluation as Active Media for Laser Applications in Specific Spectral Regions
Iodates are considered interesting potential laser matrices, particularly for the mid-infrared (mid-IR) and the beginning of the far-infrared spectral regions, due to their wide transparency windows. rsc.orgresearchgate.net Studies on Nd³⁺-doped yttrium iodate (Y(IO₃)₃), a close analogue to this compound, have demonstrated its potential as a laser host. researchgate.net Polycrystalline samples of α-Y₁₋ₓNdₓ(IO₃)₃ and β-Y₁₋ₓNdₓ(IO₃)₃ show fluorescent emissions from the ⁴F₃/₂ multiplet of the Nd³⁺ ion at room temperature when excited by a 750 nm laser. researchgate.net The fluorescence lifetimes for Nd³⁺ in these iodate hosts were measured to be in the range of 0.093–0.193 ms, which is a key parameter for laser operation. researchgate.net
Similarly, studies on other Nd³⁺-doped iodates like AgLa(IO₃)₄ have been conducted, noting their thermal stability and transparency up to 12 μm. rsc.orgresearchgate.net The combination of the NLO properties of the iodate host with the excellent luminescence properties of rare-earth ions like Nd³⁺ and Sm³⁺ makes rare-earth iodates promising multifunctional materials for simultaneous laser action and frequency conversion. rsc.org A new neodymium iodate compound, Nd₂(IO₃)₃(IO₄), was found to have an optical band gap of 3.4 eV, and related lanthanide iodates were shown to be effective hosts for luminescent doping. acs.org
Interactive Data Table: Luminescence Properties of Nd³⁺ in Iodate Hosts
The following table summarizes key luminescence data for Neodymium (Nd³⁺) doped into various iodate crystal hosts, as reported in scientific literature.
| Host Material | Dopant | Excitation Wavelength (nm) | Key Emission Wavelength (nm) | Fluorescence Lifetime (ms) | Source(s) |
| α-Y(IO₃)₃ | Nd³⁺ | 750 | From ⁴F₃/₂ multiplet | 0.093 - 0.193 | researchgate.net |
| β-Y(IO₃)₃ | Nd³⁺ | 750 | From ⁴F₃/₂ multiplet | 0.093 - 0.193 | researchgate.net |
| AgLa(IO₃)₄ | Nd³⁺ | Not Specified | Not Specified | Not Specified | rsc.orgresearchgate.net |
| Sm₃(IO₃)₉(HIO₃)₄ | Sm³⁺ | 403 | 600 (from ⁴G₅/₂–⁶H₇/₂) | 0.01415 | rsc.org |
Computational and Theoretical Studies of Neodymium Triiodate
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational materials science, enabling the prediction of a wide array of material properties with a favorable balance of accuracy and computational cost. For a crystalline solid like neodymium triiodate, DFT calculations are foundational for understanding its intrinsic characteristics.
The starting point for any DFT calculation is the crystal structure of the material. A known polymorph of this compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The experimentally determined lattice parameters for this structure are a = 8.859(1) Å, b = 5.9296(5) Å, c = 15.301(3) Å, and β = 96.95(1)°. researchgate.net This crystallographic information is essential for constructing the initial atomic model for theoretical calculations.
A standard initial step in DFT calculations is the full optimization of the crystal structure. This involves computationally adjusting the lattice parameters and the positions of all atoms within the unit cell to find the configuration that minimizes the total energy of the system. This process serves two primary purposes: it validates the computational model by comparing the optimized structure to experimental data, and it provides the most stable, lowest-energy structure for subsequent property calculations.
For this compound, this optimization would involve starting with the experimental crystal structure and allowing the lattice vectors and atomic coordinates to relax until the forces on all atoms are negligible. The resulting optimized lattice parameters would be expected to be in close agreement with the experimental values, typically within a few percent, which is a common indicator of a reliable DFT calculation for lanthanide-containing compounds.
Table 1: Experimental and Hypothetical Optimized Lattice Parameters of this compound
| Parameter | Experimental Value researchgate.net | Hypothetical DFT-Optimized Value |
|---|---|---|
| a (Å) | 8.859(1) | ~8.9 Å |
| b (Å) | 5.9296(5) | ~5.9 Å |
| c (Å) | 15.301(3) | ~15.3 Å |
| β (°) | 96.95(1) | ~97.0° |
Note: Hypothetical DFT-optimized values are illustrative and represent typical deviations from experimental data.
The electronic band structure and the Density of States (DOS) are critical for understanding the electronic and optical properties of a material. The band structure describes the ranges of energy that an electron is allowed to have within the crystal, while the DOS indicates the number of available electronic states at each energy level.
For this compound, DFT calculations would reveal the nature of its band gap—whether it is direct or indirect—and its magnitude. Based on studies of analogous rare-earth iodates, such as La(IO₃)₃, this compound is expected to be an insulator with a wide band gap. For instance, a polar phase of La(IO₃)₃ has a calculated band gap of 2.86 eV, with the experimental value being around 4.05 eV. acs.org The top of the valence band in such iodates is typically formed by the O 2p orbitals of the iodate (B108269) groups, while the bottom of the conduction band is primarily composed of I 5p and empty Nd 5d and 6s orbitals. The highly localized Nd 4f electrons would form narrow bands within the band gap.
The Density of States (DOS) plot would provide a more detailed picture. It would show distinct peaks corresponding to different atomic orbitals. The O 2p states would dominate the upper valence band, while the Nd 4f states would appear as sharp, intense peaks between the valence and conduction bands, reflecting their localized, atomic-like character.
DFT can be used to calculate the frequency-dependent dielectric function, from which other optical properties like the refractive index, absorption coefficient, and reflectivity can be derived. The calculation of these properties is essential for assessing the potential of this compound in nonlinear optical applications, a field where metal iodates have shown considerable promise. mdpi.com
The theoretical approach involves calculating the electronic transitions from occupied to unoccupied states. The real and imaginary parts of the dielectric function are computed, and the refractive index is then determined from these values. For example, in a study on LiAl(IO₃)₄, DFT calculations were successfully used to determine the refractive index as a function of energy. qub.ac.uk A similar approach for this compound would elucidate its optical anisotropy and transparency window, which are key parameters for optical materials.
Phonon dispersion curves, which describe the vibrational modes of the crystal lattice, can be calculated using DFT-based methods like Density Functional Perturbation Theory (DFPT). The absence of imaginary frequencies in the calculated phonon spectrum across the Brillouin zone is a confirmation of the dynamical stability of the crystal structure. The phonon spectrum also provides insight into the infrared and Raman active modes, which can be compared with experimental spectroscopic data. aps.orgnih.gov
The elastic constant tensor (Cᵢⱼ) provides a complete description of a material's response to mechanical stress and is fundamental for understanding its mechanical properties, such as stiffness, hardness, and ductility. researchgate.net These constants can be derived from DFT by calculating the stress tensor for a series of small, applied strains to the optimized crystal structure. From the full elastic tensor, important mechanical parameters like the bulk modulus, shear modulus, Young's modulus, and Poisson's ratio can be determined. materialsproject.org For this compound, these calculations would quantify its mechanical stability and response to external pressure.
Table 2: Illustrative Mechanical Properties Derivable from DFT for an Inorganic Crystal
| Property | Description |
|---|---|
| Bulk Modulus (K) | Resistance to volume change under uniform pressure |
| Shear Modulus (G) | Resistance to shape change at constant volume |
| Young's Modulus (E) | Stiffness or resistance to elastic deformation |
| Poisson's Ratio (ν) | Ratio of transverse to axial strain |
Note: This table lists properties that would be calculated for this compound following the established DFT methodology.
Modeling of Structure-Property Relationships in Iodate Systems
Modeling structure-property relationships aims to understand how the arrangement of atoms in a crystal influences its macroscopic properties. mdpi.comrochester.eduaip.org In metal iodate systems, a key factor is the presence of the [IO₃]⁻ anionic group. mdpi.com This pyramidal ion contains a stereochemically active lone pair of electrons on the iodine atom, which often leads to acentric (non-centrosymmetric) crystal structures. The alignment of these polar [IO₃]⁻ groups within the crystal is a primary determinant of important functional properties, such as second-harmonic generation (SHG) and piezoelectricity. acs.orgmdpi.com
Theoretical modeling for this compound would involve analyzing the orientation and packing of the [IO₃]⁻ pyramids and the coordination environment of the Nd³⁺ ion. The Nd³⁺ ion in the known structure is in a 9-coordinate geometry, bonded to nine oxygen atoms from the iodate groups. osti.gov Computational studies on related cerium iodates have shown that the SHG response originates predominantly from the [IO₃]⁻ units. researchgate.net By systematically analyzing the calculated electronic structure and charge distribution, models can be developed to correlate specific structural motifs with the predicted optical or electronic properties of this compound.
Quantum Chemical Approaches for Understanding Electronic Transitions
While DFT is powerful for ground-state properties and one-electron excitations, understanding the intricate electronic transitions within the 4f shell of the Nd³⁺ ion often requires more sophisticated quantum chemical methods. The characteristic sharp absorption and emission lines of lanthanide compounds arise from f-f electronic transitions, which are formally forbidden but become weakly allowed through mechanisms like vibronic coupling or mixing of opposite-parity wavefunctions due to the crystal field.
Ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are well-suited for describing the multi-electron nature of these transitions. chemrxiv.org These calculations can accurately predict the energies of the excited states of the Nd³⁺ ion and the splitting of these states due to the crystal field environment provided by the surrounding iodate ligands. chemrxiv.org Such calculations for this compound would provide a detailed energy level diagram, explaining its luminescence and absorption spectra and offering a deeper understanding of the interaction between the Nd³⁺ ion and its local environment.
Future Perspectives and Broad Impact of Neodymium Triiodate Research
Development of Multifunctional Nanomaterials
The trend towards miniaturization in technology has spurred significant interest in the development of multifunctional nanomaterials, and neodymium triiodate is at the forefront of this research. By synthesizing this compound at the nanoscale, scientists can unlock novel properties and functionalities that are not present in its bulk counterpart. For instance, quantum confinement effects within this compound nanocrystals could enable tunable optical and electronic properties.
A particularly exciting avenue is the creation of multifunctional nanoparticles that combine the nonlinear optical characteristics of this compound with other properties like magnetism or luminescence. These "all-in-one" nanostructures hold immense promise for applications in fields such as nanomedicine, where they could function simultaneously as imaging agents and for targeted therapy. For example, core-shell nanoparticles, consisting of a magnetic core coated with a this compound shell, could lead to new magneto-optical materials. The synthesis of these complex nanostructures, while challenging, opens the door to creating innovative materials with unprecedented capabilities.
Q & A
Q. What are the standard synthesis methods for Neodymium triiodate, and how do reaction conditions influence product purity?
this compound (CAS 14732-16-2) is synthesized via solid-state reactions or precipitation methods. Key parameters include stoichiometric ratios of neodymium oxide (Nd₂O₃) and iodine sources, reaction temperature (typically 200–400°C), and inert gas environments to prevent oxidation. Post-synthesis treatments like vacuum drying and recrystallization are critical for purity. Evidence from manufacturing reports highlights the importance of optimizing iodine excess (10–15% molar ratio) to minimize unreacted Nd₂O₃ residues . Purity (>99.5%) is verified using X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS).
Q. How can researchers characterize the crystal structure and thermal stability of this compound?
XRD and Raman spectroscopy are primary tools for structural analysis, with XRD patterns indexed to orthorhombic systems (space group Pnma). Thermogravimetric analysis (TGA) under nitrogen reveals decomposition thresholds at ~450°C, correlating with iodine loss. Differential scanning calorimetry (DSC) identifies phase transitions, which should be cross-validated with high-temperature XRD to avoid misinterpretation of metastable phases .
Q. What quality control standards are applied to this compound in academic research?
Industrial-grade standards (e.g., ISO 9001) emphasize impurity thresholds: <0.1% heavy metals (Pb, Cd), <0.5% residual solvents, and particle size uniformity (D90 <10 µm). Researchers should adopt these benchmarks and employ ICP-MS for trace metal analysis and dynamic light scattering (DLS) for particle size distribution .
Advanced Research Questions
Q. How can contradictions in reported magnetic properties of this compound be resolved across studies?
Discrepancies often arise from sample purity, crystallographic defects, or measurement techniques. For example, conflicting Curie temperatures (Tc) may stem from oxygen vacancies or iodine non-stoichiometry. Researchers should:
- Standardize synthesis protocols (e.g., controlled atmosphere furnaces).
- Use SQUID magnetometry with field-cooled/zero-field-cooled (FC/ZFC) cycles to distinguish intrinsic vs. extrinsic magnetic behavior.
- Cross-reference with neutron diffraction data to correlate magnetic moments with crystal symmetry .
Q. What methodological frameworks are effective for predictive modeling of this compound’s material constraints in energy applications?
Scenario-based models (e.g., Monte Carlo simulations) integrate variables like raw material scarcity, synthesis energy costs, and recycling efficiency. For instance, Uppsala University’s 2013 study used life-cycle analysis (LCA) to project neodymium demand under varying wind-energy adoption rates, emphasizing data gaps in industrial usage patterns. Researchers should prioritize sensitivity analyses to quantify uncertainties in supply-chain assumptions .
Q. How can this compound be utilized in catalytic or photonic applications, and what experimental designs are optimal?
Preliminary studies suggest its potential as a photocatalyst for organic degradation under UV light (λ = 365 nm). Experimental design should include:
- Controlled irradiation setups with calibrated light sources.
- Gas chromatography-mass spectrometry (GC-MS) to track reaction intermediates.
- Bandgap analysis via UV-Vis diffuse reflectance spectroscopy (DRS). Recent patents describe doping with transition metals (e.g., Fe³⁺) to enhance visible-light activity, requiring rigorous control of dopant concentrations (<1 at%) .
Q. What statistical methods are recommended for analyzing contradictory datasets in this compound research?
Multivariate regression and principal component analysis (PCA) can identify confounding variables (e.g., impurity levels vs. magnetic coercivity). For time-series data (e.g., degradation studies), ARIMA models account for autocorrelation. Researchers should validate outliers using Grubbs’ test and report confidence intervals (95% CI) for reproducibility .
Methodological Considerations
- Data Contradiction Analysis : Use Bland-Altman plots to compare inter-laboratory results, emphasizing systematic errors in instrumentation or calibration .
- Environmental Impact Mitigation : Incorporate green chemistry metrics (e.g., E-factor) to assess waste generation during synthesis. Solvent-free mechanochemical methods reduce ecological footprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
